N-(2-(2-(4-(Benzyloxy)benzylidene)hydrazino)-2-oxoethyl)-2-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(2-(4-(Benzyloxy)benzylidene)hydrazino)-2-oxoethyl)-2-methylbenzamide is a complex organic compound with a unique structure that includes a benzyloxy group, a benzylidene group, and a hydrazino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(4-(Benzyloxy)benzylidene)hydrazino)-2-oxoethyl)-2-methylbenzamide typically involves multiple steps. One common method starts with the reaction of benzyl chloride and methyl 4-hydroxybenzoate in the presence of potassium carbonate as a catalyst in N,N-dimethylformamide (DMF) solvent . This reaction produces methyl 4-(benzyloxy)benzoate, which is then further reacted with hydrazine hydrate and an aldehyde to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar multi-step synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other advanced techniques to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-(4-(Benzyloxy)benzylidene)hydrazino)-2-oxoethyl)-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzoquinones.
Reduction: The hydrazino group can be reduced to form amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like acyl chlorides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzoquinones, while reduction of the hydrazino group can produce amines .
Scientific Research Applications
N-(2-(2-(4-(Benzyloxy)benzylidene)hydrazino)-2-oxoethyl)-2-methylbenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(2-(2-(4-(Benzyloxy)benzylidene)hydrazino)-2-oxoethyl)-2-methylbenzamide involves its interaction with specific molecular targets. The benzyloxy and benzylidene groups allow it to bind to certain proteins and enzymes, potentially inhibiting or activating their functions . The hydrazino group can also participate in redox reactions, further influencing its biological activity .
Comparison with Similar Compounds
Similar Compounds
- N-(2-((2-(4-(Benzyloxy)benzylidene)hydrazino)carbonyl)phenyl)-4-chlorobenzenesulfonamide
- N-(2-((2-(4-(Benzyloxy)benzylidene)hydrazino)carbonyl)phenyl)-4-methylbenzenesulfonamide
- N-(2-((2-(4-(Benzyloxy)benzylidene)hydrazino)carbonyl)phenyl)-4-ethoxybenzenesulfonamide
Uniqueness
What sets N-(2-(2-(4-(Benzyloxy)benzylidene)hydrazino)-2-oxoethyl)-2-methylbenzamide apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with a wide range of biological targets, making it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
444178-76-1 |
---|---|
Molecular Formula |
C24H23N3O3 |
Molecular Weight |
401.5 g/mol |
IUPAC Name |
2-methyl-N-[2-oxo-2-[(2E)-2-[(4-phenylmethoxyphenyl)methylidene]hydrazinyl]ethyl]benzamide |
InChI |
InChI=1S/C24H23N3O3/c1-18-7-5-6-10-22(18)24(29)25-16-23(28)27-26-15-19-11-13-21(14-12-19)30-17-20-8-3-2-4-9-20/h2-15H,16-17H2,1H3,(H,25,29)(H,27,28)/b26-15+ |
InChI Key |
SJWGFMMSFFKMDN-CVKSISIWSA-N |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)NCC(=O)N/N=C/C2=CC=C(C=C2)OCC3=CC=CC=C3 |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC(=O)NN=CC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.